molecular formula C20H20FN3O3S B2879108 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide CAS No. 897455-65-1

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide

Cat. No. B2879108
CAS RN: 897455-65-1
M. Wt: 401.46
InChI Key: STSSQGKHSLQUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether linkage, and a benzamide moiety. The presence of a fluorophenyl group suggests that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a thioether linkage, and a benzamide moiety. The fluorophenyl group would likely influence the electronic properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the imidazole ring can participate in nucleophilic substitution reactions, and the thioether linkage can be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Imaging Agent Development

A study by Hamill et al. (1996) focused on the development of radiolabelled, nonpeptide angiotensin II antagonists, notably [11C]L-159,884, for angiotensin II, AT1 receptor imaging. The research aimed at providing tools for studying the AT1 receptor's role and distribution, with potential implications in diagnosing and understanding cardiovascular diseases (Hamill et al., 1996).

Antimicrobial and Anticancer Agents

The synthesis of new benzothiazole acylhydrazones as anticancer agents was explored by Osmaniye et al. (2018). The study aimed to leverage the antitumor properties of benzothiazole (BT) derivatives, investigating their potential in cancer therapy by evaluating their cytotoxic activity against various cancer cell lines. This research indicates the potential of structurally similar compounds in developing effective anticancer therapies (Osmaniye et al., 2018).

Receptor Antagonist Development

Research by Umehara et al. (2009) identified human metabolites of a novel inhibitor targeting the "funny" If current channel, which is expressed in the sinus node of the heart. The study aimed to understand the metabolic pathways and the role of transporters in the renal and hepatic excretion of the metabolites, providing insights into the drug's pharmacokinetics and its potential therapeutic application in treating cardiovascular conditions (Umehara et al., 2009).

Antimicrobial Analog Development

Desai et al. (2013) focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, aiming to develop promising antimicrobial analogs. The study evaluated the compounds' antimicrobial activity against various bacterial and fungal strains, contributing to the ongoing search for new and effective antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-26-17-5-3-4-15(18(17)27-2)19(25)22-10-11-28-20-23-12-16(24-20)13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSSQGKHSLQUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.